4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide
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Overview
Description
- Its structure comprises several functional groups, including an oxadiazole ring, a methoxyphenyl group, and a butanamide moiety.
- The compound’s unique arrangement of these groups contributes to its intriguing properties.
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide: , is a complex organic molecule.
Preparation Methods
Synthetic Routes: The synthesis of compound 1 involves several steps. One approach is to start with commercially available precursors and assemble them through chemical reactions.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields.
Industrial Production: While industrial-scale production methods may vary, efficient routes are essential for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: Compound 1 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH) are relevant.
Major Products: Depending on the reaction conditions, compound 1 can yield diverse products, such as derivatives or intermediates.
Scientific Research Applications
Biology: Its bioactivity may be investigated, such as its interaction with enzymes or receptors.
Medicine: Compound 1 might exhibit pharmacological properties, making it relevant for drug discovery.
Industry: Applications in materials science, catalysis, or specialty chemicals are possible.
Mechanism of Action
Targets: Compound 1 likely interacts with specific biological targets (e.g., proteins, nucleic acids).
Pathways: Investigating its effects on cellular pathways provides insights into its mode of action.
Comparison with Similar Compounds
Uniqueness: Highlighting compound 1’s distinct features compared to structurally related compounds is essential.
Similar Compounds: Other oxadiazoles, amides, or phenyl-containing molecules may serve as points of comparison.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-15-12-10-14(11-13-15)20-22-19(26-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)27-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
InChI Key |
BETDBSKWAFYSCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3SC |
Origin of Product |
United States |
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